molecular formula C7H6ClFN2O B13615124 3-Chloro-2-fluoro-N'-hydroxybenzimidamide CAS No. 500024-77-1

3-Chloro-2-fluoro-N'-hydroxybenzimidamide

Cat. No.: B13615124
CAS No.: 500024-77-1
M. Wt: 188.59 g/mol
InChI Key: WZRKGMIYIIRTEA-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-N’-hydroxybenzimidamide is a chemical compound with the molecular formula C7H6ClFN2O It is a derivative of benzimidamide, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a hydroxy group attached to the imidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-N’-hydroxybenzimidamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of 3-Chloro-2-fluoro-N’-hydroxybenzimidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-N’-hydroxybenzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amino-substituted benzimidamides.

Scientific Research Applications

3-Chloro-2-fluoro-N’-hydroxybenzimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-2-fluoro-N’-hydroxybenzimidamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the disruption of DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-N’-hydroxybenzimidamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a hydroxy group attached to the imidamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

500024-77-1

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

3-chloro-2-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6ClFN2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

WZRKGMIYIIRTEA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)/C(=N/O)/N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=NO)N

Origin of Product

United States

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